CAY10614

Descripción

Contextualization within Toll-like Receptor (TLR) Pharmacology

Toll-like receptors (TLRs) are a crucial family of pattern recognition receptors (PRRs) that play a central role in the innate immune system. nih.govnih.govnih.gov They are responsible for recognizing conserved molecular patterns associated with pathogens (PAMPs) and endogenous danger signals (DAMPs), thereby initiating inflammatory and immune responses. nih.govnih.govcaymanchem.com TLRs are expressed on various immune and non-immune cells and can be located on the cell surface (e.g., TLR1, TLR2, TLR4, TLR5, TLR6, TLR10) or within intracellular compartments like endolysosomes (e.g., TLR3, TLR7, TLR8, TLR9). nih.govmpg.de

TLR4, specifically, is a key receptor that recognizes lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, as its primary exogenous ligand. caymanchem.comcaymanchem.comfrontiersin.org Activation of TLR4 triggers downstream signaling cascades, notably involving adaptor proteins like MyD88 and TRIF, leading to the production of pro-inflammatory cytokines and type I interferons. nih.govnih.govresearchgate.net Dysregulation of TLR signaling is implicated in the pathogenesis of various inflammatory and autoimmune diseases. nih.govcaymanchem.comnih.gov Consequently, modulating TLR activity through agonists or antagonists has become a significant area of pharmacological research. CAY10614 fits within this context as a tool to specifically inhibit TLR4 signaling. nih.govcaymanchem.commedchemexpress.com

Overview of this compound as a Biochemical Probe in Innate Immunity Research

This compound serves as a biochemical probe to dissect the intricate mechanisms governed by TLR4 in innate immunity. Its utility stems from its ability to specifically antagonize TLR4 activation. caymanchem.commedchemexpress.com By selectively blocking TLR4 signaling, researchers can delineate the contributions of this specific receptor pathway in complex biological systems and disease models.

Detailed research findings highlight this compound's application in several research areas:

Inhibition of LPS-Induced TLR4 Activation: this compound has been shown to inhibit the activation of TLR4 induced by lipid A, the biologically active component of LPS. caymanchem.commedchemexpress.com This inhibitory effect has been quantified in cell-based assays. caymanchem.com

Studies in Sepsis Models: In models of lethal endotoxin (B1171834) shock (sepsis induced by LPS), this compound has demonstrated the ability to improve survival rates in mice. caymanchem.commedchemexpress.com This finding underscores the critical role of TLR4 signaling in the pathophysiology of sepsis and the potential of TLR4 antagonism as a research avenue.

Investigation of Neuroinflammation and Aging: this compound has been employed in studies investigating the role of TLR4 in aging and neurodegenerative processes. Research using cultured rat hippocampal neurons, an in vitro model for neuron aging, demonstrated that this compound prevents LPS-induced increases in cytosolic Ca2+ concentration and subsequent neuron cell death. frontiersin.orgresearchgate.net It also attenuated cell senescence in aged hippocampal cells where TLR4 expression was increased. nih.govresearchgate.net These studies suggest that TLR4 activation contributes to neuronal vulnerability in aging and in models of Alzheimer's disease, and this compound acts as a probe to explore this link. frontiersin.orgresearchgate.net

These applications illustrate this compound's value as a specific inhibitor for probing TLR4-dependent pathways in diverse research contexts related to innate immunity and inflammation.

Detailed Research Findings:

Research using this compound has provided quantitative data on its inhibitory potency and effects in experimental models.

In a cell-based assay utilizing modified human embryonic kidney (HEK) cells, this compound demonstrated inhibition of lipid A-induced activation of TLR4 with an IC50 value of 1.68 μM. caymanchem.com this compound did not significantly affect the viability of these HEK cells. caymanchem.com

Studies in a mouse model of lethal endotoxin shock showed that administration of this compound significantly improved the survival of mice challenged with intraperitoneal LPS. caymanchem.commedchemexpress.com

In aged cultures of rat hippocampal neurons, treatment with the TLR4 antagonist this compound (at a concentration of 0.25 μM) prevented LPS-induced neuron cell death. researchgate.net This effect was observed in neurons cultured long-term (>18 DIV), which exhibit increased TLR4 expression compared to short-term cultures (5–8 DIV). frontiersin.orgresearchgate.net

Here is a summary of some key research findings involving this compound:

| Research Area | Model System | Observed Effect of this compound | Relevant Data/Finding | Source |

| TLR4 Activation Inhibition | Modified Human Embryonic Kidney (HEK) cells | Inhibits lipid A-induced TLR4 activation | IC50 = 1.68 μM | caymanchem.com |

| Sepsis Model | Mouse model of lethal endotoxin shock | Improves survival | Dramatically and significantly improved survival | caymanchem.commedchemexpress.com |

| Neuroinflammation/Aging Research | Aged cultured rat hippocampal neurons | Prevents LPS-induced neuron cell death | Prevented cell death at 0.25 μM concentration | researchgate.net |

| Neuroinflammation/Aging Research | Aged cultured rat hippocampal neurons | Decreases cell senescence (associated with decreased TLR4 activity) | Cell senescence decreased with this compound treatment | nih.govresearchgate.net |

Structure

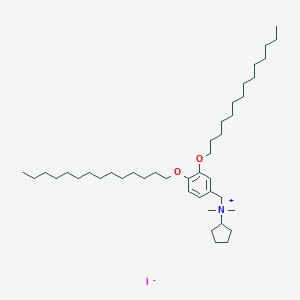

2D Structure

Propiedades

IUPAC Name |

cyclopentyl-[[3,4-di(tetradecoxy)phenyl]methyl]-dimethylazanium;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H78NO2.HI/c1-5-7-9-11-13-15-17-19-21-23-25-29-35-44-41-34-33-39(38-43(3,4)40-31-27-28-32-40)37-42(41)45-36-30-26-24-22-20-18-16-14-12-10-8-6-2;/h33-34,37,40H,5-32,35-36,38H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXOPVNPWTUWUEA-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCOC1=C(C=C(C=C1)C[N+](C)(C)C2CCCC2)OCCCCCCCCCCCCCC.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H78INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60649373 | |

| Record name | N-{[3,4-Bis(tetradecyloxy)phenyl]methyl}-N,N-dimethylcyclopentanaminium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

756.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1202208-36-3 | |

| Record name | N-{[3,4-Bis(tetradecyloxy)phenyl]methyl}-N,N-dimethylcyclopentanaminium iodide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60649373 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular and Biochemical Characterization in Research Paradigms

Chemical Identity and Structural Features Relevant to Academic Research

The distinct chemical identity and structural attributes of CAY10614 are fundamental to understanding its mechanism of action and its utility in research. Its specific molecular architecture dictates how it interacts with biological targets, most notably the TLR4 receptor complex.

Formal Chemical Nomenclature

This compound is formally known as N-cyclopentyl-N,N-dimethyl-3,4-bis(tetradecyloxy)-benzenemethanaminium, iodide. caymanchem.comcaymanchem.comchemicalbook.comszabo-scandic.comalfa-chemistry.com This systematic name provides a precise description of the compound's chemical structure. It indicates a central benzenemethanaminium cation substituted with a cyclopentyl group and two methyl groups on the nitrogen atom, and two tetradecyloxy chains attached to the benzene (B151609) ring at the 3 and 4 positions. The compound exists as an iodide salt, with iodide as the counterion. This compound is also identified by the Chemical Abstracts Service (CAS) Number 1202208-36-3. caymanchem.comcaymanchem.comchemicalbook.comszabo-scandic.comalfa-chemistry.comarctomsci.comsanbio.nldcchemicals.comchemscene.com

Synthetic Methodologies for Chemical Compound and Analogues in Research Settings

Information regarding the specific, detailed synthetic methodologies for this compound in readily accessible academic literature is not extensively provided within the scope of the search results. However, the synthesis of similar amphiphilic molecules designed to modulate TLR4 activity is a common area of research. These synthetic strategies often involve the coupling of lipophilic chains, such as the tetradecyloxy groups in this compound, to a hydrophilic headgroup, which in this case is the substituted benzenemethanaminium moiety. Research into TLR4 modulators encompasses the synthesis of a variety of analogues, including cationic monosaccharides functionalized with lipid chains, anionic monosaccharide mimetics of Lipid X (a precursor of lipid A), and various glycolipids. frontiersin.org These synthetic efforts are aimed at creating compounds with specific structural features tailored to interact with the TLR4/MD-2 receptor complex. The ability to synthesize analogues is crucial in research for systematically altering the chemical structure to investigate the impact of these modifications on biological activity, thereby contributing to structure-activity relationship (SAR) studies.

Structure-Activity Relationship (SAR) Studies for TLR4 Antagonism

Structure-Activity Relationship (SAR) studies are essential for elucidating how the specific chemical structure of this compound contributes to its function as a TLR4 antagonist. This compound possesses an amphiphilic character, featuring a charged, hydrophilic headgroup (the substituted benzenemethanaminium with cyclopentyl and dimethyl moieties) and two long, hydrophobic tetradecyloxy chains. This amphiphilic nature is critical for its interaction with the TLR4/MD-2 protein complex, which also interacts with the amphiphilic molecule Lipid A, the primary natural agonist for TLR4. caymanchem.comsanbio.nl The activation of TLR4 by LPS involves the binding of Lipid A to the MD-2 protein, which subsequently promotes the dimerization of TLR4 receptors. guidetopharmacology.orgguidetopharmacology.org Antagonists like this compound are hypothesized to interfere with this crucial interaction or the subsequent dimerization process.

Quantitative Assessment of TLR4 Antagonistic Potency

The antagonistic potency of this compound against TLR4 is quantitatively evaluated through various in vitro assay systems. These assessments provide critical data for comparing the efficacy of this compound with other known molecules that modulate TLR4 activity.

Determination of Half Maximal Inhibitory Concentration (IC50) in Cell-Based Assays

The half maximal inhibitory concentration (IC50) is a widely accepted quantitative measure of the potency of an inhibitor. For this compound, the IC50 value for inhibiting TLR4 activation has been determined using cell-based assay systems. A commonly used model involves modified human embryonic kidney (HEK293) cells. caymanchem.comszabo-scandic.comarctomsci.comsanbio.nldcchemicals.commedchemexpress.commedchemexpress.euabmole.cn These cells are typically engineered to express the necessary components of the TLR4 signaling complex, including TLR4, MD-2, and CD14, to ensure a sensitive and specific response to TLR4 agonists like LPS or Lipid A. invivogen.com

Multiple studies consistently report an IC50 value for this compound in the range of 1.675 μM to 1.68 μM for inhibiting TLR4 activation induced by Lipid A or LPS in HEK293 cells. caymanchem.comszabo-scandic.comarctomsci.comsanbio.nldcchemicals.commedchemexpress.commedchemexpress.euabmole.cn The inhibitory effect is often quantified by measuring the reduction in downstream signaling events that are activated by TLR4, such as changes in phosphatase activity or increases in intracellular calcium concentration. arctomsci.commedchemexpress.comabmole.cn

The following table summarizes typical IC50 values reported for this compound in cell-based assays:

| Assay Type | Cell Line | Agonist Used | IC50 (μM) | Reference |

| Inhibition of TLR4 activation (Cell-based) | HEK293 cells | Lipid A | 1.675 | arctomsci.commedchemexpress.commedchemexpress.euabmole.cn |

| Inhibition of TLR4 activation (Cell-based) | HEK293 cells | Lipid A | 1.68 | caymanchem.comszabo-scandic.comsanbio.nl |

| Inhibition of [Ca2+]cyt increase (Cell-based) | >18 DIV neurons | LPS | ~0.5 | arctomsci.commedchemexpress.com |

| Inhibition of phosphatase activity (Concentration-dependent) | HEK293 cells | Lipid A | 1-10 (Range) | arctomsci.commedchemexpress.comabmole.cn |

These quantitative findings underscore this compound's potency in blocking TLR4 activation within a cellular environment relevant to the study of innate immune responses and inflammation.

Mechanistic Investigations of Cay10614 Action

Regulation of Inflammasome Activation by CAY10614

Inhibition of High-Mobility Group Box 1 (HMGB1)-Mediated NLRP3 Inflammasome Activation

High-Mobility Group Box 1 (HMGB1) is a protein known to activate the NLRP3 inflammasome, a multiprotein complex that plays a crucial role in the innate immune response and inflammation. Studies have shown that HMGB1 can activate the NLRP3 inflammasome through the activation of TLR4 signaling. nih.govnih.gov Investigations utilizing this compound have demonstrated its capacity to interfere with this process. Specifically, this compound has been shown to significantly reverse the increase in protein expression of NLRP3 induced by recombinant HMGB1 stimulation in endothelial cells. nih.gov This finding suggests that this compound, acting as a TLR4 inhibitor, can effectively block the signaling cascade initiated by HMGB1 binding to TLR4, thereby preventing the subsequent activation of the NLRP3 inflammasome. nih.gov The inhibitory effect of this compound on HMGB1-mediated NLRP3 inflammasome activation underscores its potential to modulate inflammatory responses driven by this pathway. nih.gov

Effects on Caspase-1 and Gasdermin D (GSDMD) Expression and Processing

Activation of the NLRP3 inflammasome leads to the activation of caspase-1, a key protease responsible for processing pro-inflammatory cytokines like IL-1β and IL-18, and for cleaving Gasdermin D (GSDMD), which mediates pyroptosis, a lytic form of programmed cell death. Research into the effects of this compound on these downstream effectors has revealed that this compound can significantly reverse the increased protein expression of both caspase-1 and GSDMD that is promoted by HMGB1 stimulation in endothelial cells. nih.gov This indicates that by inhibiting HMGB1-mediated TLR4 signaling and subsequent NLRP3 inflammasome activation, this compound effectively prevents the activation and processing of caspase-1 and the cleavage of GSDMD. nih.gov The observed reduction in caspase-1 and GSDMD expression and processing highlights a key mechanism by which this compound can mitigate inflammatory responses and pyroptosis triggered by the HMGB1-TLR4-NLRP3 axis. nih.gov

Impact on Intracellular Calcium Homeostasis

Intracellular calcium homeostasis is a tightly regulated process crucial for various cellular functions, and its dysregulation is implicated in numerous pathological conditions, including neurodegenerative diseases and inflammation. Studies investigating the impact of this compound on intracellular calcium levels have primarily focused on its role as a TLR4 antagonist in the context of responses to Lipopolysaccharide (LPS), a potent TLR4 agonist. Research in cultured rat hippocampal neurons, particularly in models of aging neurons, has shown that LPS stimulation leads to an increase in cytosolic calcium concentration ([Ca2+]cyt). Crucially, treatment with this compound, acting as a TLR4 antagonist, has been demonstrated to inhibit these LPS-induced increases in [Ca2+]cyt. This suggests that this compound influences intracellular calcium homeostasis indirectly by blocking TLR4-mediated signaling pathways that would otherwise lead to calcium influx or release from intracellular stores. The inhibitory effect of this compound on LPS-induced calcium responses underscores the interplay between TLR4 signaling and calcium regulation and positions this compound as a tool to investigate these interactions.

Summary of this compound's Mechanistic Effects

| Mechanistic Target/Process | Effect of this compound (in the context of HMGB1/LPS and TLR4) | Relevant Downstream Markers/Events Affected |

| HMGB1-Mediated NLRP3 Inflammasome Activation via TLR4 | Inhibition | NLRP3 protein expression |

| Caspase-1 Expression and Processing (downstream of HMGB1/TLR4) | Reversal of increased expression and processing | Caspase-1 protein expression |

| Gasdermin D (GSDMD) Expression and Processing (downstream of HMGB1/TLR4) | Reversal of increased expression and processing | GSDMD protein expression, Pyroptosis |

| LPS-Induced Increase in Cytosolic Calcium ([Ca2+]cyt) via TLR4 | Inhibition | Intracellular Calcium Concentration |

Cellular and Tissue Level Research Applications of Cay10614

Studies in Immune Cell Models

Research involving CAY10614 has explored its impact on immune cells, including macrophages and endothelial cells, and its influence on the expression of pro-inflammatory and anti-inflammatory factors.

Research in Macrophage and Endothelial Cell Models

Macrophages are key components of the innate immune system, involved in recognizing pathogens and regulating tissue homeostasis. Endothelial cells form the lining of blood vessels and interact with immune cells during inflammatory processes. Studies have indicated that macrophages can interact with endothelial cells in various contexts, including angiogenesis and inflammation. nih.govcam.ac.ukfrontiersin.org While direct studies specifically detailing this compound's effects solely on macrophage and endothelial cell models in isolation were not extensively found, the compound's function as a TLR4 antagonist suggests potential relevance in research involving inflammatory responses in these cell types, as TLR4 is expressed in macrophages and can be involved in activating endothelial cells. frontiersin.orgresearchgate.net

Modulation of Pro-inflammatory Cytokine and Anti-inflammatory Factor Gene Expression

Neurobiological Research Models

This compound has been investigated in neurobiological research models, particularly in the context of neuronal aging, apoptosis, and responses to inflammatory stimuli and amyloid beta oligomers.

Investigation in In Vitro Neuronal Aging and Senescence Models (e.g., Rat Hippocampal Neurons)

In vitro models using long-term cultures of rat hippocampal neurons are utilized to study neuronal aging and senescence, as these cultures exhibit features observed in aged neurons in vivo, including increased TLR4 expression. csic.esresearchgate.netnih.govcsic.esexlibrisgroup.comfrontiersin.orgnih.govresearchgate.netnih.govfrontiersin.org Research in these models has shown that LPS, a TLR4 agonist, increases cytosolic Ca²⁺ concentration and promotes apoptosis in aged hippocampal neurons, but not in younger cultures. csic.esresearchgate.netresearchgate.netnih.govcsic.esexlibrisgroup.comfrontiersin.orgnih.gov this compound, as a TLR4 antagonist, has been found to significantly prevent these effects, indicating its role in mitigating age-related neuronal vulnerability mediated by TLR4. csic.esresearchgate.netresearchgate.netnih.govcsic.esexlibrisgroup.comfrontiersin.orgnih.gov

Data from studies on rat hippocampal neurons aged in vitro demonstrate the following:

| Neuron Culture Age | LPS Treatment Effect on Cytosolic Ca²⁺ | LPS Treatment Effect on Apoptosis | Effect of this compound on LPS Effects | TLR4 Expression Level |

| Short-term (Young) | No significant effect | No significant effect | Not applicable | Low |

| Long-term (Aged/Senescent) | Increased | Increased | Prevented/Inhibited | Significantly larger |

Impact on Neuronal Apoptosis and Cell Viability in Response to Inflammatory Stimuli

Inflammatory stimuli, such as LPS, can induce neuronal apoptosis, particularly in vulnerable or aged neurons. csic.esresearchgate.netnih.govmdpi.comnih.gov Studies using in vitro models of aged rat hippocampal neurons have demonstrated that LPS treatment enhances neuronal apoptosis. csic.esresearchgate.net This pro-apoptotic effect is significantly prevented by treatment with the TLR4 antagonist this compound. csic.esresearchgate.net This suggests that this compound can help maintain neuronal cell viability in the presence of inflammatory challenges by blocking TLR4-mediated pathways that lead to cell death.

Data on the effect of LPS and this compound on neuronal apoptosis in aged rat hippocampal neurons:

| Treatment | Percentage of Apoptotic Neurons |

| Control | Baseline level |

| LPS | Increased significantly compared to control |

| LPS + this compound | Significantly reduced compared to LPS alone |

Role in Amyloid Beta Oligomer-Enhanced Cellular Responses

Amyloid beta oligomers (Aβo) are considered neurotoxic and are implicated in neurodegenerative diseases like Alzheimer's disease. nih.govfrontiersin.orgnih.govfrontiersin.org Research has shown that Aβo can enhance TLR4 expression and exacerbate LPS-induced cellular responses in aged rat hippocampal neurons. nih.govcsic.esfrontiersin.orgnih.gov Specifically, treatment of aged hippocampal cultures with Aβo increases TLR4 expression and enhances LPS-induced increases in cytosolic Ca²⁺ responses and neuronal cell death. nih.govcsic.esfrontiersin.orgnih.gov While the search results primarily highlight Aβo's role in enhancing TLR4-mediated effects, and this compound's role in preventing these enhanced LPS-induced responses nih.govcsic.esnih.gov, the direct impact of this compound on Aβo-enhanced cellular responses (beyond those triggered by LPS) is not explicitly detailed in the provided snippets. However, the findings suggest that by inhibiting TLR4, this compound could potentially counteract the exacerbated inflammatory and toxic effects in the presence of Aβo and inflammatory stimuli.

Analysis of Crosstalk with Neuroinflammation and Neurodegenerative Pathways

Research indicates a significant interplay between inflammatory processes and neurodegenerative disorders, such as Alzheimer's disease (AD). Toll-like receptor 4 (TLR4), an innate immune receptor, is implicated in this crosstalk ctdbase.orgalfa-chemistry.comprobes-drugs.org. TLR4 is expressed in the brain, including in glia and neurons, and its expression levels can increase with aging and in the presence of amyloid-beta oligomers, a key factor in AD pathology ctdbase.orgscience.gov. Damage-associated molecular patterns (DAMPs) released during neuronal damage are thought to exert neurotoxic effects partly through TLR4 ctdbase.org.

This compound, acting as a potent TLR4 antagonist, has been utilized to investigate the role of TLR4 in neuroinflammatory and neurodegenerative processes in in vitro models citeab.comciteab.comnih.gov. Studies using cultured rat hippocampal neurons, particularly long-term cultures that serve as a model for neuronal aging, have shown that lipopolysaccharide (LPS), a known TLR4 agonist, can induce an increase in intracellular calcium concentration ([Ca2+]cyt) and promote neuronal apoptosis ctdbase.orgalfa-chemistry.comciteab.comnih.gov. Treatment with this compound has been demonstrated to inhibit these LPS-induced effects, indicating the involvement of TLR4 activation in these neuronal responses ctdbase.orgalfa-chemistry.comciteab.comnih.gov. This suggests that TLR4-mediated signaling contributes to calcium dysregulation and cell death in aged neurons, processes relevant to neurodegenerative pathology.

TLR4 is also recognized for its role in microglial activation and the production of pro-inflammatory cytokines, which are key components of neuroinflammation in AD ctdbase.org. While LPS stimulation is a simplified model of the complex neuroinflammatory environment, the ability of this compound to block LPS-induced responses highlights its utility in dissecting the specific contributions of TLR4 signaling to neuroinflammatory cascades and their impact on neuronal health ctdbase.org.

Cardiovascular Cell Research Models

This compound has also been employed in research focusing on cardiovascular cells, particularly human aortic valve interstitial cells (AVICs). AVICs are crucial for maintaining the structural integrity and function of aortic valves but are also involved in the pathological remodeling seen in conditions like calcific aortic valve disease (CAVD) nih.govnih.gov. Inflammation and angiogenesis are significant factors contributing to the progression of CAVD nih.govresearchgate.net.

Modulation of Inflammatory and Angiogenic Responses in Human Aortic Valve Interstitial Cells (AVICs)

Studies investigating the cellular mechanisms underlying CAVD have utilized this compound to explore the role of TLR4 signaling in AVICs. Research has shown that stimulating AVICs with a combination of Sphingosine 1-phosphate (S1P) and LPS leads to a pronounced pro-inflammatory and pro-angiogenic phenotype. This phenotype is characterized by the increased expression and secretion of inflammatory mediators such as COX-2, ICAM-1, and IL-6, as well as the angiogenic factor VEGF-A.

This compound has been shown to modulate these responses by inhibiting TLR4 signaling. Specifically, treatment with this compound has been observed to inhibit the cooperative effect of S1P and LPS on the expression of inflammatory markers like COX-2 and ICAM-1 in AVICs. This demonstrates that TLR4 activation is a contributing factor to the inflammatory and angiogenic responses induced by S1P and LPS in these cells, and this compound can effectively block this pathway.

Analysis of Synergy with Sphingosine 1-Phosphate (S1P) Signaling in Cellular Responses

The synergistic interaction between S1P and LPS signaling has been a subject of investigation in human AVICs, revealing a cooperative effect on various cellular pathways relevant to aortic valve pathology. This synergy results in the amplified up-regulation of inflammatory, angiogenic, and even osteogenic pathways in AVICs.

The following table summarizes some key findings related to this compound's effects in cellular research models:

| Cellular Model | Stimulus | Observed Effect Inhibited by this compound | This compound Concentration | Source(s) |

| Cultured Rat Hippocampal Neurons | LPS | Increase in intracellular calcium ([Ca2+]cyt) | 0.5 µM | alfa-chemistry.comciteab.comnih.gov |

| Cultured Rat Hippocampal Neurons | LPS | Neuronal apoptosis | Not specified for this effect, but likely similar to [Ca2+]cyt inhibition | ctdbase.orgnih.gov |

| HEK293 cells (modified) | Lipid A | TLR4 activation (measured by phosphatase activity) | IC50 = 1.675 - 1.68 µM | citeab.comciteab.comnih.gov |

| Human Aortic Valve Interstitial Cells | S1P + LPS | Increased COX-2 expression | 5 µM | |

| Human Aortic Valve Interstitial Cells | S1P + LPS | Increased ICAM-1 expression | 5 µM |

Advanced Methodologies and Omics Integration in Cay10614 Research

Transcriptomic and Proteomic Approaches in Studies Utilizing CAY10614

Transcriptomic and proteomic analyses are crucial for understanding the global molecular changes induced by this compound. These methods allow researchers to assess alterations in gene and protein expression profiles, providing clues about affected pathways and cellular processes.

Gene Expression Profiling (e.g., Quantitative Real-Time PCR (qPCR), Microarray Analysis)

Gene expression profiling techniques, such as quantitative real-time PCR (qPCR) and microarray analysis, are employed to measure the mRNA levels of specific genes or a large set of genes, respectively, in response to this compound treatment. qPCR is a highly sensitive and precise method often used for validating findings from microarray analysis or for targeted gene expression studies. Microarrays, while being rapidly replaced by sequencing technologies, can still be valuable for examining the expression levels of numerous genes simultaneously. Studies utilizing this compound have likely employed these methods to identify genes whose transcription is modulated by the compound, offering insights into its downstream effects. For instance, gene expression profiling can reveal the activation or repression of genes involved in inflammatory responses, cell survival, or other relevant pathways influenced by this compound, particularly in the context of its known association with TLR4 signaling.

Protein Expression Analysis (e.g., Western Blot, Immunofluorescence, Antibody Arrays)

Protein expression analysis techniques are essential for quantifying the levels of specific proteins and investigating their localization within cells treated with this compound. Western blot is a widely used method for separating and detecting specific proteins based on their molecular weight, providing semi-quantitative or quantitative data on protein abundance. Immunofluorescence allows for the visualization of protein localization within cells or tissues using fluorescently labeled antibodies. Antibody arrays enable the high-throughput detection of the expression of hundreds of proteins in a single experiment, offering a broader view of the proteomic changes induced by a compound. These techniques are applied in this compound research to confirm changes in protein levels suggested by transcriptomic data or to investigate the involvement of specific proteins in the compound's effects. For example, Western blot could be used to assess the expression levels of TLR4 or downstream signaling proteins in cells treated with this compound.

Cellular Imaging and Calcium Dynamics Studies (e.g., Fluorescence Imaging)

Cellular imaging techniques, particularly fluorescence imaging, are instrumental in visualizing cellular responses and dynamic processes, such as changes in intracellular calcium concentration, in real-time following this compound administration. Fluorescence imaging utilizes fluorescent indicators or genetically encoded sensors that change their fluorescence properties upon binding to specific ions like calcium. Calcium ions play critical roles in numerous cellular processes, and monitoring their dynamics can provide valuable information about signaling pathways affected by this compound. Studies have shown that this compound, as a TLR4 antagonist, can inhibit increases in intracellular calcium levels induced by LPS in hippocampal neurons. This highlights the utility of fluorescence imaging in demonstrating the compound's effect on calcium signaling.

Computational and Molecular Modeling for Ligand-Receptor Interactions (e.g., Molecular Docking, Molecular Dynamics Simulation)

Computational and molecular modeling techniques, such as molecular docking and molecular dynamics simulations, are employed to predict and analyze the potential interactions between this compound and its target molecules, such as receptors or enzymes. Molecular docking predicts the preferred binding orientation and affinity of a small molecule (ligand) to a target protein. Molecular dynamics simulations provide insights into the dynamic behavior of the ligand-receptor complex over time, offering a more realistic view of their interaction. These methods can help researchers understand how this compound binds to TLR4 or other potential targets, predict key residues involved in the interaction, and inform the design of modified compounds with improved properties. While specific detailed findings for this compound were not extensively detailed in the search results for this section, the methodologies themselves are standard in investigating ligand-receptor interactions computationally.

Application of this compound in Compound Libraries for High-Throughput Screening

This compound may be included in compound libraries used for high-throughput screening (HTS). HTS is a drug discovery process that enables the rapid testing of large numbers of chemical compounds against a specific biological target or phenotypic assay. By

Future Research Directions and Theoretical Implications

Exploration of Novel Biological Targets and Off-Target Effects for CAY10614

While this compound is primarily recognized as a potent TLR4 antagonist, future research should aim to comprehensively explore potential novel biological targets and characterize any off-target effects. Small molecule drugs can interact with unintended targets, which may lead to both desired polypharmacological effects or undesired toxicities. scielo.org.mxplos.orgnih.gov Computational approaches, such as large-scale molecular docking and off-target safety assessments, can predict potential interactions with a wide range of proteins. plos.orgnih.gov Experimental validation using techniques like target engagement assays would be crucial to confirm these predictions and understand the functional consequences of such interactions. pelagobio.com Identifying novel targets could reveal previously unrecognized mechanisms of action for this compound and potentially expand its therapeutic applications beyond TLR4-mediated conditions. Conversely, a thorough understanding of off-target effects is essential for assessing its specificity and potential for adverse reactions, guiding future compound optimization. scielo.org.mxnih.gov

Investigating this compound in Advanced In Vitro and Ex Vivo Systems (e.g., Organoids, Tissue Slices)

Traditional two-dimensional cell cultures and animal models have limitations in fully recapitulating the complexity of human tissues and diseases. easl.eu Advanced in vitro and ex vivo systems, such as organoids and precision-cut tissue slices, offer more physiologically relevant platforms for studying compound effects. easl.eufrontiersin.orgharvard.edu Organoids, derived from stem cells, can self-organize into three-dimensional structures mimicking the architecture and function of organs. frontiersin.orgharvard.edu Tissue slices maintain the native cellular environment and interactions present in the original tissue. easl.eufrontiersin.org Investigating this compound in these systems could provide valuable insights into its efficacy and mechanisms in a context that more closely resembles the human body. For example, using organoids or tissue slices from specific organs known to be affected by TLR4-mediated inflammation could reveal tissue-specific responses and potential therapeutic benefits that might not be evident in simpler models. easl.eufrontiersin.orgfrontiersin.org Studies have already utilized long-term cultures of hippocampal neurons as a model of aging to investigate age-related susceptibility and the effects of compounds. mdpi.comresearchgate.net

Contribution of this compound Studies to Fundamental Understanding of Innate Immune Signaling Complexity

The innate immune system is a complex network involving various receptors and signaling pathways that must be tightly regulated. nomisfoundation.ch Dysregulation of innate immune signaling is implicated in numerous diseases and aging. nomisfoundation.ch As a tool to specifically inhibit TLR4, this compound can contribute significantly to unraveling the intricacies of innate immune responses. Research utilizing this compound can help delineate the specific contributions of TLR4 signaling within broader immune cascades and its crosstalk with other pathways. researchgate.netresearchgate.netmdpi.com Understanding how this compound modulates downstream effectors and interacts with other immune components can provide fundamental knowledge about the regulatory mechanisms that govern innate immunity. researchgate.netmdpi.com This can lead to a deeper understanding of how errors in innate immune control contribute to disease pathogenesis. nomisfoundation.ch

Elucidating Mechanisms of Cellular Senescence and Age-Related Pathophysiological Processes

Cellular senescence, a state of irreversible cell cycle arrest, is a key contributor to aging and age-related diseases. cellsignal.commdpi.comnih.govnih.gov Senescent cells accumulate with age and contribute to tissue dysfunction and inflammation, partly through the senescence-associated secretory phenotype (SASP). cellsignal.commdpi.comnih.gov TLR4 signaling has been implicated in age-related inflammation and cellular senescence. mdpi.com this compound, by inhibiting TLR4, can be a valuable probe to investigate the specific role of TLR4 in the induction and maintenance of cellular senescence and its contribution to age-related pathologies. mdpi.com Studies using this compound in aged cell cultures or animal models could help elucidate the mechanisms by which TLR4 signaling promotes senescence and how its inhibition might mitigate age-related decline and associated diseases. mdpi.comresearchgate.net For instance, research has shown that this compound prevented increases in cytosolic Ca2+ and neuronal apoptosis induced by LPS in aged hippocampal neurons, suggesting a link between TLR4, calcium signaling, and age-related neuronal vulnerability. mdpi.com

Rational Design of Next-Generation TLR Modulators Based on this compound Scaffolds and Related Chemical Architectures

This compound's effectiveness as a TLR4 antagonist provides a strong foundation for the rational design of novel TLR modulators. By studying the structure-activity relationship of this compound and related chemical architectures, researchers can identify key pharmacophores and structural features responsible for TLR4 binding and inhibition. This knowledge can inform the design of next-generation compounds with improved potency, selectivity for specific TLRs or downstream pathways, and favorable pharmacokinetic properties. mdpi.comnih.gov Exploring modifications to the this compound scaffold could lead to the development of new therapeutic agents for a range of inflammatory and immune-related diseases where TLR modulation is desired. researchgate.netmdpi.comnih.gov This approach aligns with the broader effort in drug discovery to develop more selective and safer compounds by targeting specific molecular interactions. nus.edu.sg

Q & A

Q. What is the molecular mechanism by which CAY10614 inhibits TLR4 signaling, and how is this mechanism experimentally validated?

this compound antagonizes TLR4 by competitively inhibiting lipid A binding, thereby blocking downstream pro-inflammatory signaling. Key validation methods include:

- Phosphatase Activity Assays : In HEK293 cells, this compound (1–10 μM) suppressed lipid A-induced phosphatase activity in a dose-dependent manner, with an IC50 of 1.675 μM .

- Western Blot (WB) Analysis : this compound reversed HMGB1-induced NLRP3 inflammasome activation in endothelial cells by reducing NLRP3, caspase-1, and GSDMD protein expression .

- In Vivo Efficacy : In LPS-challenged mice, this compound (10 mg/kg, intraperitoneal) improved survival rates by 60–70% .

Q. What standardized in vitro models are recommended for initial screening of this compound’s TLR4 inhibitory effects?

- HEK293 Cells : Widely used due to consistent TLR4 expression. Measure NF-κB reporter activity or cytokine release (e.g., IL-6, TNF-α) post lipid A stimulation .

- Primary Macrophages : Isolate bone marrow-derived macrophages (BMDMs) from murine models to assess cytokine secretion and phagocytic activity .

- Controls : Include TLR4 agonists (e.g., LPS) and antagonists (e.g., TAK-242) to validate specificity .

Q. How is this compound’s IC50 determined, and what factors influence this parameter?

- Method : Dose-response curves in HEK293 cells using lipid A (100 ng/mL) to activate TLR4. Phosphatase activity is measured via colorimetric assays (e.g., pNPP substrate) .

- Variables : Cell passage number, lipid A batch variability, and serum-free vs. serum-containing media (serum albumin may bind this compound) .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s efficacy across different experimental models?

Discrepancies (e.g., endothelial cells vs. HEK293 ) may arise from:

- Cell-Type-Specific TLR4 Expression : Quantify TLR4 surface density via flow cytometry.

- Cross-Talk with Co-Receptors : Test this compound in MD2/CD14-knockout models to isolate TLR4 dependency.

- Methodological Adjustments : Standardize lipid A concentrations and pre-incubation times with this compound across studies .

Q. What strategies optimize this compound’s pharmacokinetic profile for in vivo studies?

- Dosing Regimen : Pre-treatment (30 minutes before LPS challenge) is critical for efficacy .

- Formulation : Use DMSO/PBS mixtures (≤0.1% DMSO) to avoid solvent toxicity.

- Bioavailability Testing : Measure plasma half-life via HPLC-MS in C57BL/6 mice after single-dose administration .

Q. How should researchers design experiments to investigate this compound’s role in NLRP3 inflammasome regulation beyond TLR4?

- Genetic Knockdown Models : Use TLR4-KO mice or CRISPR-edited cells to confirm TLR4-specific effects .

- Multi-Omics Integration : Pair RNA-seq (to identify NLRP3 pathway genes) with metabolomics (e.g., ATP levels for inflammasome priming) .

- Negative Controls : Include inhibitors of alternate inflammasome activators (e.g., MCC950 for NLRP3) .

Data Contradiction Analysis

Q. Why do some studies report this compound’s anti-inflammatory effects at lower doses than others?

- Species Differences : Murine vs. human TLR4 binding affinities vary. Validate cross-reactivity using humanized TLR4 models .

- Endpoint Sensitivity : Low-dose effects may be detectable only via high-sensitivity assays (e.g., multiplex cytokine arrays vs. ELISA) .

Methodological Best Practices

- Reproducibility : Adhere to ARRIVE guidelines for in vivo studies, detailing strain, sex, and LPS batch .

- Ethical Compliance : Use institutional IACUC protocols for murine models .

- Data Sharing : Deposit raw datasets in repositories like Figshare with CC-BY licenses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.